molecular formula Er2H2O13S3 B1602426 Erbium(III) sulfate hydrate CAS No. 20814-10-2

Erbium(III) sulfate hydrate

Cat. No.: B1602426
CAS No.: 20814-10-2
M. Wt: 640.7 g/mol
InChI Key: WGMWBQQHHXYLMK-UHFFFAOYSA-H
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Description

Erbium(III) sulfate hydrate, also known as erbium(III) trisulfate hydrate, is a chemical compound with the molecular formula H₂Er₂O₁₃S₃. It is a pink crystalline powder that is moderately soluble in water and acids. This compound is primarily used in research and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Erbium(III) sulfate hydrate is a moderately water and acid soluble erbium source , which suggests it may interact with various biological targets.

Mode of Action

As a metal sulfate compound, it is likely to interact with its targets through ionic bonding .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other ions or molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Erbium(III) sulfate hydrate can be synthesized through the reaction of erbium oxide (Er₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving erbium oxide in sulfuric acid, followed by crystallization to obtain the hydrated form of erbium(III) trisulfate. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, erbium(3+);trisulfate;hydrate is produced in bulk by reacting erbium oxide with sulfuric acid in large reactors. The resulting solution is then subjected to crystallization processes to obtain the hydrated form. The purity of the compound is ensured through various purification techniques, including filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Erbium(III) sulfate hydrate undergoes several types of chemical reactions, including:

    Oxidation: Erbium(III) can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to lower oxidation states using suitable reducing agents.

    Substitution: Erbium(III) can undergo substitution reactions with other ligands, forming different complexes.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Ligands such as chloride (Cl⁻) or nitrate (NO₃⁻) can be used in substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state compounds of erbium.

    Reduction: Lower oxidation state compounds of erbium.

    Substitution: Various erbium complexes with different ligands.

Scientific Research Applications

Erbium(III) sulfate hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other erbium compounds and as a catalyst in various chemical reactions.

    Biology: Employed in biological studies to investigate the effects of rare earth elements on biological systems.

    Medicine: Utilized in medical research for its potential therapeutic properties, including its use in cancer treatment and imaging.

    Industry: Applied in the production of optical materials, such as glass and ceramics, due to its unique optical properties.

Comparison with Similar Compounds

Similar Compounds

    Erbium(III) oxide (Er₂O₃): A common oxide of erbium used in various applications.

    Erbium(III) chloride (ErCl₃): A chloride compound of erbium used in chemical synthesis and research.

    Erbium(III) nitrate (Er(NO₃)₃): A nitrate compound of erbium used in research and industrial applications.

Uniqueness

Erbium(III) sulfate hydrate is unique due to its specific chemical structure and properties. Its hydrated form allows for better solubility and reactivity in aqueous solutions compared to its anhydrous counterparts. Additionally, its pink crystalline appearance and moderate solubility make it suitable for various specialized applications in research and industry.

Properties

IUPAC Name

erbium(3+);trisulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Er.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMWBQQHHXYLMK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Er2H2O13S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583545
Record name Erbium sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20814-10-2
Record name Erbium sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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